molecular formula C19H24BrNO2 B6010683 2-(2-bromo-4-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide

2-(2-bromo-4-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide

Cat. No.: B6010683
M. Wt: 378.3 g/mol
InChI Key: NROJLMGRILTVKW-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-(tricyclo[3311~3,7~]dec-2-yl)acetamide is an organic compound that features a unique combination of a bromo-substituted phenoxy group and a tricyclo decyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2-bromo-4-methylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base to form 2-(2-bromo-4-methylphenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(2-bromo-4-methylphenoxy)acetic acid with tricyclo[3.3.1.1~3,7~]decan-2-amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromo group or to modify the tricyclo decyl moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Nucleophilic Substitution: Products include azido or thiol-substituted derivatives.

    Oxidation: Products include quinones or other oxidized phenoxy derivatives.

    Reduction: Products include dehalogenated compounds or modified tricyclo decyl derivatives.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(tricyclo[331

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with unique properties.

    Biological Studies: It can serve as a probe for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the tricyclo decyl moiety can enhance the compound’s binding affinity and specificity. The phenoxy group can interact with various biological receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)acetic acid
  • 2-(2-bromo-4-methylphenoxy)-N-(cyclohexyl)acetamide
  • 4-bromo-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide is unique due to the presence of both the bromo-substituted phenoxy group and the tricyclo decyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-adamantyl)-2-(2-bromo-4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO2/c1-11-2-3-17(16(20)4-11)23-10-18(22)21-19-14-6-12-5-13(8-14)9-15(19)7-12/h2-4,12-15,19H,5-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROJLMGRILTVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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